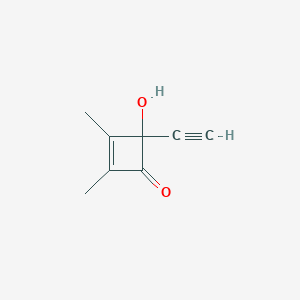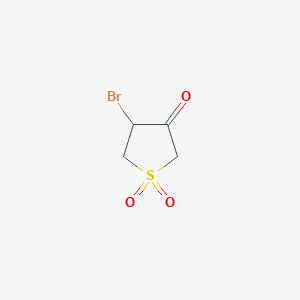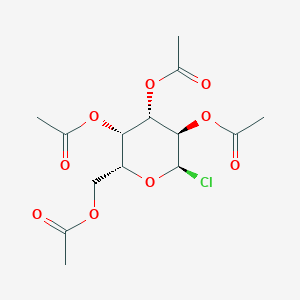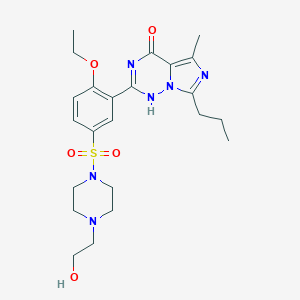
Hydroxy Vardenafil
Overview
Description
Hydroxy Vardenafil is a derivative of vardenafil, a phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound, vardenafil. The molecular formula of hydroxyvardenafil is C23H32N6O5S, and it has a molecular weight of approximately 504.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Vardenafil can be synthesized through various chemical reactions involving vardenafil as the starting material. One common method involves the hydroxylation of vardenafil using specific reagents and catalysts. The reaction typically requires controlled conditions such as temperature, pH, and reaction time to ensure the selective addition of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of hydroxyvardenafil involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Vardenafil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, vardenafil.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyvardenafil can yield ketones or aldehydes, while reduction can produce vardenafil .
Scientific Research Applications
Hydroxy Vardenafil has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction and other related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
Hydroxy Vardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the phosphodiesterase type 5 enzyme and associated signaling pathways involved in vasodilation .
Comparison with Similar Compounds
Vardenafil: The parent compound, used for treating erectile dysfunction.
Sildenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor with distinct pharmacokinetic properties.
Avanafil: A newer phosphodiesterase type 5 inhibitor with a rapid onset of action.
Uniqueness: Hydroxy Vardenafil is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to its parent compound, vardenafil .
Properties
IUPAC Name |
2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFHUILKKFVOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431379 | |
| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224785-98-2 | |
| Record name | 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VE803YKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hydroxyvardenafil and how is it structurally different from Vardenafil?
A1: Hydroxyvardenafil (2-(2-ethoxy-5-(4-(2-hydroxyethyl)-piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-imidazo[1,5-f][1,2,4]triazin-4(3H)-one) is a novel analog of the erectile dysfunction drug Vardenafil. [] The key structural difference lies in the addition of a hydroxyl group to the ethylpiperazine group of Vardenafil. This modification potentially alters its pharmacological properties, including potency, selectivity, and metabolic pathways.
Q2: Has Hydroxyvardenafil been detected in any food products?
A2: Yes, Hydroxyvardenafil has been detected in food products. [] This discovery raises concerns about the illegal adulteration of food with unapproved pharmaceutical analogs, emphasizing the need for robust analytical methods to identify and quantify such compounds to ensure consumer safety.
Q3: Are there any specific analytical techniques used to detect and identify Hydroxyvardenafil in complex matrices like food?
A3: Multiple analytical techniques have been employed to successfully identify and characterize Hydroxyvardenafil in complex matrices. These include:
- Column liquid chromatography (LC) with a photodiode array detector: This method allows for the separation and initial detection of Hydroxyvardenafil based on its unique chromatographic and spectral properties. []
- Mass spectrometry (MS): MS plays a crucial role in confirming the identity of Hydroxyvardenafil by providing accurate mass information and fragmentation patterns, which are essential for structural elucidation. [, ]
- Nuclear magnetic resonance spectrometry (NMR): NMR provides detailed information about the structure and connectivity of atoms within a molecule, further confirming the identity of Hydroxyvardenafil. []
- Gas chromatography-mass spectrometry (GC-MS) after derivatization: Due to the presence of a hydroxyl group, Hydroxyvardenafil exhibits high polarity, making it challenging to analyze directly by GC-MS. To overcome this, derivatization techniques using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are employed. These reagents convert the polar hydroxyl group into a less polar trimethylsilyl (TMS) derivative, enabling more efficient separation and detection by GC-MS. []
Q4: What is the significance of studying the structure and detection of Hydroxyvardenafil and other similar compounds?
A4: Research on Hydroxyvardenafil and other similar compounds, often referred to as "illegal compounds" or "anti-impotence drug analogs," is crucial for several reasons: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-](/img/structure/B138411.png)
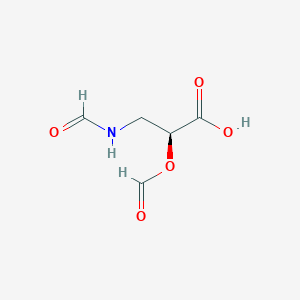

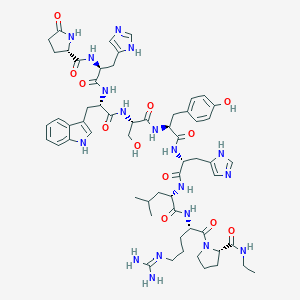
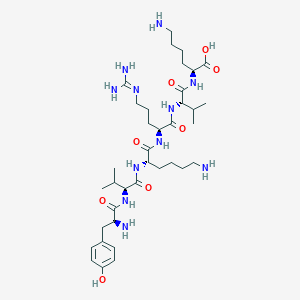
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

